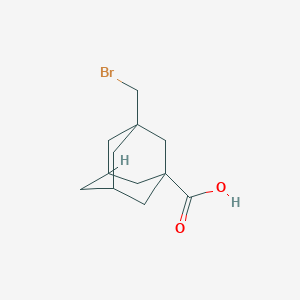
3-(Bromomethyl)adamantane-1-carboxylic acid
Vue d'ensemble
Description
3-(Bromomethyl)adamantane-1-carboxylic acid is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of adamantane derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)adamantane-1-carboxylic acid is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes or receptors involved in various biological processes. It may also interact with cellular membranes or DNA to exert its effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. For example, it has been shown to inhibit the replication of certain viruses, including influenza virus and herpes simplex virus. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, the compound has been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Bromomethyl)adamantane-1-carboxylic acid in lab experiments is its high purity and stability. This makes it easier to study its effects on biological systems. However, one limitation is that the compound may have low solubility in certain solvents, which can affect its bioavailability and activity.
Orientations Futures
There are several future directions for the study of 3-(Bromomethyl)adamantane-1-carboxylic acid. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, the compound may be studied for its potential use in treating other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, this compound is a promising compound with a range of potential therapeutic applications. Its synthesis method has been optimized to yield high purity and yield, and it has been extensively studied for its scientific research applications. While its mechanism of action is not fully understood, studies have shown that it exhibits a range of biochemical and physiological effects. Further research is needed to fully elucidate its potential as a therapeutic agent.
Applications De Recherche Scientifique
3-(Bromomethyl)adamantane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, antitumor, and antifungal activities. The compound has also been studied for its neuroprotective effects and its ability to modulate the immune system. These properties make it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-(bromomethyl)adamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c13-7-11-2-8-1-9(3-11)5-12(4-8,6-11)10(14)15/h8-9H,1-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQIKWVDOVKLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389072, DTXSID701188430 | |
| Record name | STK366107 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701188430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1822-26-0, 27983-08-0 | |
| Record name | 3-(Bromomethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | STK366107 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701188430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



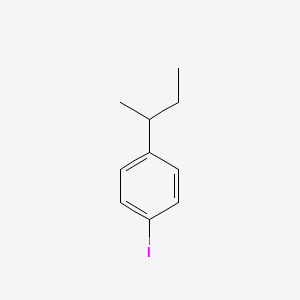
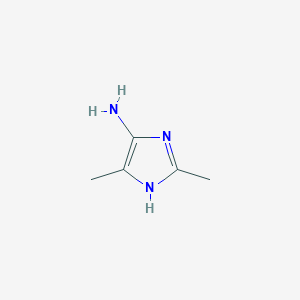

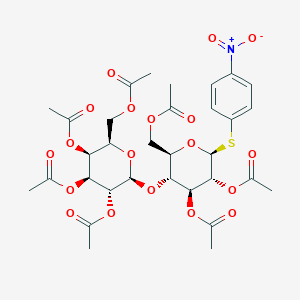
![6-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B3256872.png)

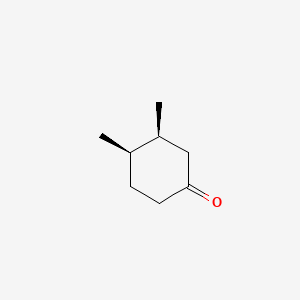
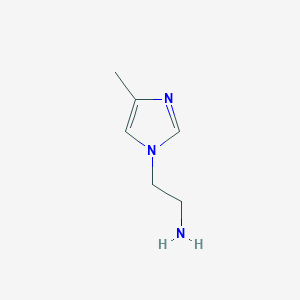
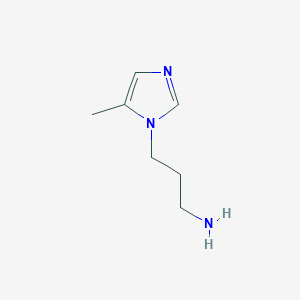
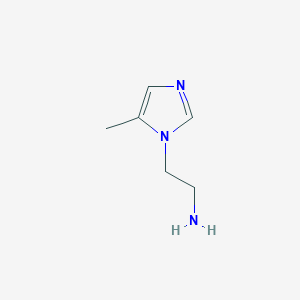
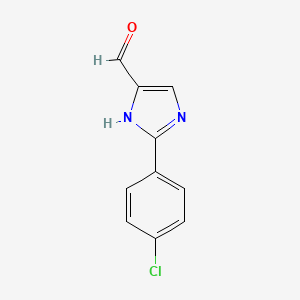


![Spiro[4.5]decan-1-amine](/img/structure/B3256921.png)